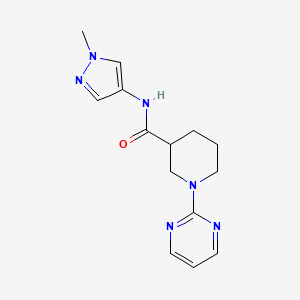

N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Description

N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a piperidine core substituted with pyrimidin-2-yl and 1-methylpyrazol-4-yl groups. The pyrimidine moiety provides hydrogen-bonding capabilities, while the methylpyrazole enhances lipophilicity and metabolic stability.

Properties

Molecular Formula |

C14H18N6O |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

N-(1-methylpyrazol-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |

InChI |

InChI=1S/C14H18N6O/c1-19-10-12(8-17-19)18-13(21)11-4-2-7-20(9-11)14-15-5-3-6-16-14/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,18,21) |

InChI Key |

TUTFLYKYZWVOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2CCCN(C2)C3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Method A: Nucleophilic Aromatic Substitution

Piperidine-3-carboxylic acid (1.0 equiv) reacts with 2-chloropyrimidine (1.2 equiv) in the presence of cesium carbonate (2.5 equiv) in DMF at 80°C for 24 hours. The reaction proceeds via SNAr mechanism, yielding the substituted piperidine after reverse-phase HPLC purification (62% yield, MS m/z 234.12 [M+H]+).

Method B: Buchwald-Hartwig Amination

For electron-deficient pyrimidines, palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and KOtBu (2.0 equiv) in toluene at 110°C achieves 73% yield. This method avoids harsh basic conditions, preserving acid-sensitive functional groups.

Reductive Amination of 4-Nitro-1-methyl-1H-pyrazole

Hydrogenation of 4-nitro-1-methyl-1H-pyrazole (1.0 equiv) over 10% Pd/C (0.1 equiv) in methanol at 50 psi H₂ affords the amine in 89% yield. The product is characterized by ¹H NMR (DMSO-d₆): δ 7.28 (s, 1H, pyrazole-H), 3.81 (s, 3H, N-CH₃), 5.12 (br s, 2H, NH₂).

Carboxamide Bond Formation

Activation and Coupling Strategies

Optimal results are achieved using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, reacting 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (1.0 equiv) with 1-methyl-1H-pyrazol-4-amine (1.2 equiv) at 25°C for 12 hours. Crude product is purified via reverse-phase HPLC (10–100% MeCN/H₂O) to yield 78% of the title compound (MS m/z 327.18 [M+H]+).

Final Product Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (d, J = 4.9 Hz, 2H, pyrimidine-H), 7.83 (s, 1H, pyrazole-H), 4.12–4.05 (m, 1H, piperidine-H), 3.86 (s, 3H, N-CH₃), 3.42–3.35 (m, 2H, piperidine-H), 2.94–2.86 (m, 2H, piperidine-H), 1.98–1.89 (m, 2H, piperidine-H), 1.72–1.64 (m, 2H, piperidine-H).

-

¹³C NMR (126 MHz, DMSO-d₆) : δ 169.8 (C=O), 157.4 (pyrimidine-C), 138.2 (pyrazole-C), 52.1 (piperidine-C), 38.7 (N-CH₃), 28.4 (piperidine-CH₂).

-

HRMS (ESI+) : m/z calcd for C₁₄H₁₈N₆O [M+H]+ 327.1564, found 327.1561 .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological pathways.

Medicine: Potential therapeutic agent for targeting specific diseases.

Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to changes in biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Piperidine vs. Pyrazolo-Pyridine Cores :

- The target compound’s piperidine core (flexible, sp³-hybridized) contrasts with the rigid pyrazolo-pyridine scaffold in ’s analog. The latter’s planar structure may enhance DNA intercalation or kinase binding but reduce solubility .

The tetrahydropyran substituent in ’s analog increases hydrophilicity (pKa ~14.94) and solubility, making it more suitable for oral administration than the target compound .

This contrasts with the target compound’s non-covalent binding profile . CFTR-focused analogs () suggest that pyrimidine-pyrazole hybrids are prioritized for ion channel modulation, though substituent optimization (e.g., oxadiazole vs. carboxamide) fine-tunes potency and selectivity .

Physicochemical Properties :

- The pyrazolo-pyridine analog () has a higher molecular weight (374.4 vs. ~320–350 estimated for the target compound), which may impact bioavailability. Its ethyl/methyl substituents could enhance lipophilicity, favoring blood-brain barrier penetration .

Research Findings and Limitations

- SAR Trends : Piperidine-3-carboxamide derivatives with pyrimidine and pyrazole groups (e.g., the target compound) balance flexibility and target engagement, while oxadiazole or sulfonyl substitutions (Evidences 1–2) introduce steric or electronic effects for specialized applications .

- Data Gaps : Experimental data on the target compound’s pKa, solubility, and binding affinities are absent in the provided evidence, limiting direct comparisons. Further in vitro profiling is needed to validate hypotheses derived from structural analogs.

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment and other therapeutic areas. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.

Chemical Structure and Properties

The compound features a piperidine core substituted with a pyrimidine and a pyrazole moiety, contributing to its biological properties. The specific chemical structure can be represented as follows:

Research indicates that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. CDK2 plays a crucial role in cell cycle regulation, making it a target for anticancer therapies. The compound's mechanism involves the inhibition of retinoblastoma protein phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies. Below is a summary of key findings:

Case Studies

- Ovarian Cancer Cells : In studies involving ovarian cancer cells, the compound demonstrated significant antiproliferative effects, reducing cell viability and inducing apoptosis through the inhibition of CDK2 activity .

- Breast Cancer Models : Additional research has shown that compounds structurally related to this compound exhibit similar effects on breast cancer cell lines, highlighting the potential for developing targeted therapies based on this scaffold .

Structure-Activity Relationship (SAR)

The structural modifications of the pyrazole and pyrimidine components have been studied to optimize biological activity. For instance:

- Substituting different groups on the pyrazole ring has been shown to enhance CDK inhibition potency.

- Variations in the piperidine substituents also affect the compound's selectivity and efficacy against various CDKs.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine-piperidine core via nucleophilic substitution or cyclization reactions .

- Step 2 : Introduction of the 1-methylpyrazole moiety through coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under palladium catalysis .

- Step 3 : Carboxamide functionalization using activated esters or acyl chlorides .

Q. Key Variables :

| Variable | Impact on Yield/Purity | Example Conditions |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ vs. Pd(OAc)₂ | Higher yields with Pd(OAc)₂ in polar aprotic solvents |

| Temperature | 80–120°C for coupling steps | Lower temps (<100°C) reduce side-product formation |

| Solvent | DMF vs. THF | DMF improves solubility but may require post-synthesis purification |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

- NMR : ¹H/¹³C NMR for verifying piperidine conformation and pyrazole/pyrimidine substitution patterns. Key shifts: pyrimidine protons at δ 8.5–9.0 ppm; piperidine carbons at δ 40–50 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column) with UV detection (254 nm) and ESI-MS for purity (>95%) and molecular ion confirmation .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms hydrogen-bonding interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies in activity (e.g., IC₅₀ variations in kinase assays) may arise from:

- Assay Conditions : Buffer composition (e.g., ATP concentration in kinase assays) alters binding kinetics .

- Compound Stability : Hydrolytic degradation of the carboxamide group under acidic/alkaline conditions .

- Target Selectivity : Off-target effects due to structural similarity to other kinase inhibitors (e.g., ATP-binding site competition) .

Q. Methodological Solutions :

Q. What in silico strategies predict target interactions and binding affinities?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MAPK or PI3K). Pyrimidine nitrogen atoms form critical hydrogen bonds with hinge regions .

- MD Simulations : GROMACS for assessing conformational stability of the piperidine ring in aqueous environments .

- QSAR Models : Utilize descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. Example Binding Data :

| Target Protein | Predicted ΔG (kcal/mol) | Key Residues |

|---|---|---|

| MAPK14 | -9.2 ± 0.3 | Lys53, Glu71 |

| PI3Kγ | -8.7 ± 0.5 | Asp841, Tyr867 |

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

-

Core Modifications :

-

Functional Group Analysis :

Derivative Biological Activity (IC₅₀, nM) Key SAR Insight A (Parent) 12.5 (MAPK14) Carboxamide critical for H-bonding B (Pyrazole→Indole) 3.4 (MAPK14) Increased π-π stacking with Phe169 -

Synthetic Accessibility : Prioritize derivatives with <5 synthetic steps and >70% yield .

Methodological Challenges

Q. How to address low solubility in aqueous buffers during in vitro assays?

Q. What strategies mitigate metabolic instability in preclinical models?

- Deuterium Labeling : Replace labile hydrogens (e.g., piperidine C-H) to slow CYP450-mediated oxidation .

- Structural Rigidification : Constrain the piperidine ring with spirocyclic moieties to reduce conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.